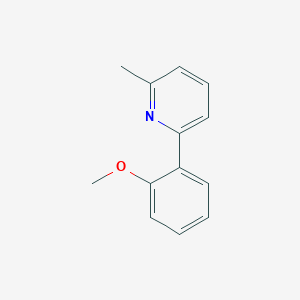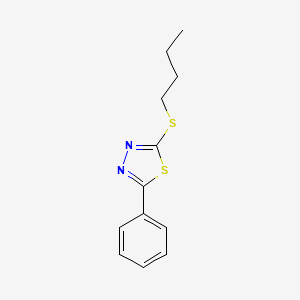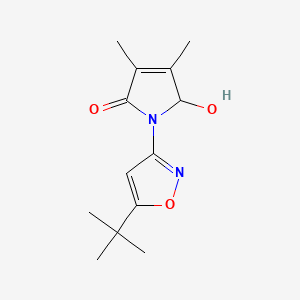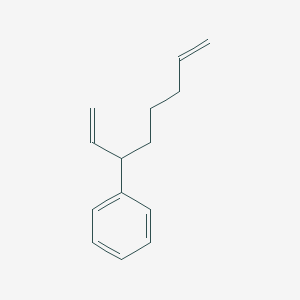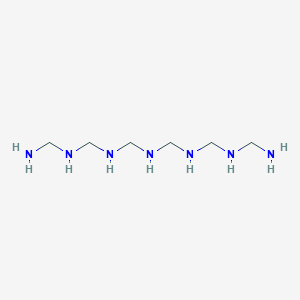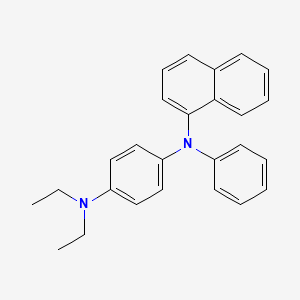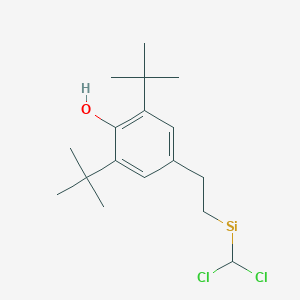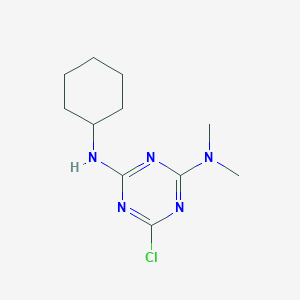
6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H24ClN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorides on cyanuric chloride with appropriate nucleophiles. One common method is the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the nucleophiles used. For example, substitution with an amine nucleophile would yield a corresponding amine derivative of the triazine compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: This compound is structurally similar but lacks the cyclohexyl and dimethyl groups.
6-Chloro-N,N’- (cyclohexyl)- [1,3,5]triazine-2,4-diamine: Another similar compound with a cyclohexyl group but different substituents.
Uniqueness
6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
125375-01-1 |
|---|---|
Molekularformel |
C11H18ClN5 |
Molekulargewicht |
255.75 g/mol |
IUPAC-Name |
6-chloro-4-N-cyclohexyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18ClN5/c1-17(2)11-15-9(12)14-10(16-11)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,13,14,15,16) |
InChI-Schlüssel |
CXADJKVXTUHRTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)NC2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
acetate](/img/structure/B14297908.png)
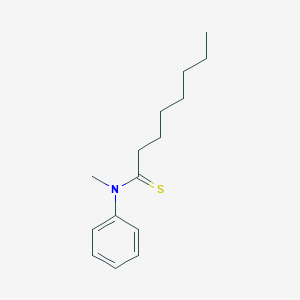
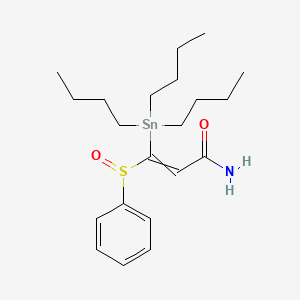
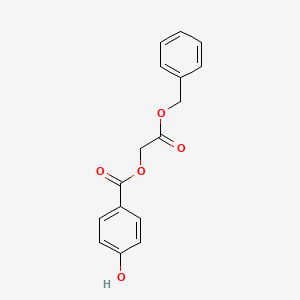
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
